molecular formula C26H25NO5Se B14801135 Fmoc-|A-HomoSec(Mob)-OH

Fmoc-|A-HomoSec(Mob)-OH

Cat. No.: B14801135
M. Wt: 510.4 g/mol
InChI Key: YCLVVSCDOZMCHU-XMMPIXPASA-N
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Description

Fmoc-Α-HomoSec(Mob)-OH is a specialized, Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative designed for solid-phase peptide synthesis (SPPS). The compound features a homologated serine or cysteine backbone ("HomoSec") with a methoxybenzyl (Mob) group protecting its side chain hydroxyl or sulfhydryl moiety. This protection ensures selective reactivity during peptide chain assembly, enabling efficient coupling while preventing undesired side reactions. The Mob group is acid-labile, allowing its removal under mild acidic conditions (e.g., trifluoroacetic acid, TFA), making it compatible with Fmoc-based SPPS strategies .

Its applications likely include the synthesis of peptides requiring stable side-chain protection and controlled deprotection, particularly in biomedical research and therapeutic peptide development.

Properties

Molecular Formula

C26H25NO5Se

Molecular Weight

510.4 g/mol

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)methylselanyl]propanoic acid

InChI

InChI=1S/C26H25NO5Se/c1-31-18-12-10-17(11-13-18)16-33-24(14-25(28)29)27-26(30)32-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m1/s1

InChI Key

YCLVVSCDOZMCHU-XMMPIXPASA-N

Isomeric SMILES

COC1=CC=C(C=C1)C[Se][C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

COC1=CC=C(C=C1)C[Se]C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Comparison with Similar Compounds

Side-Chain Protecting Groups

Fmoc-Α-HomoSec(Mob)-OH is differentiated by its Mob group, which contrasts with other widely used protecting groups:

Compound Protecting Group Stability Deprotection Conditions
Fmoc-Α-HomoSec(Mob)-OH Mob Stable to base, labile to acid TFA (20–95%, room temperature)
Fmoc-Arg(Pbf)-OH Pbf Stable to TFA, labile to strong acids HF or TFA/scavenger systems
Fmoc-His(Trt)-OH Trt Base-stable, acid-labile 1–5% TFA in DCM
Fmoc-L-Dab(Alloc)-OH Alloc Base-stable, labile to Pd(0) catalysts Pd(PPh₃)₄, morpholine

Key Findings :

  • The Mob group offers intermediate acid sensitivity compared to Trt (more labile) and Pbf (more stable). This positions it as a versatile choice for orthogonal deprotection strategies.

Key Findings :

  • Fmoc-Α-HomoSec(Mob)-OH likely requires similar activation methods (e.g., DIC/HOBt) due to moderate steric hindrance from the Mob group.
  • Solvent systems such as DMA/DCM or NMP/DCM may optimize its coupling efficiency, as seen with Fmoc-Arg(Pbf)-OH and Fmoc-Asn(Trt)-OH .

Impurity Profiles and Quality Control

Contamination with β-alanine (β-Ala) derivatives is a critical concern for Fmoc-protected amino acids, as highlighted in Fmoc-Arg(Pbf)-OH and Fmoc-Ala-OH . For example:

  • Fmoc-Arg(Pbf)-OH : Contains Fmoc-β-Ala-OH and Fmoc-β-Ala-Arg(Pbf)-OH impurities due to raw material contamination .
  • Fmoc-His(Trt)-OH : Requires chiral HPLC to quantify enantiomeric impurities (e.g., Fmoc-D-His(Trt)-OH), which can compromise peptide bioactivity .

Mitigation Strategies :

  • Rigorous supplier specifications (e.g., limiting β-Ala impurities to <0.1%).
  • Analytical methods such as reversed-phase HPLC for Fmoc-Α-HomoSec(Mob)-OH purity assessment, akin to Fmoc-His(Trt)-OH .

Stability and Handling

Safety and stability profiles differ across compounds:

Compound GHS Classification Storage Conditions
Fmoc-Α-HomoSec(Mob)-OH* Not classified (assumed similar to Fmoc-Aib-OH) -20°C, dry, inert atmosphere
Fmoc-Dap(Alloc)-OH H302, H315, H319, H335 2–8°C, desiccated
Fmoc-L-Ser(O-allyl)-OH Acute toxicity (Category 4) -20°C, avoid light

*Assumed based on structural analogs like Fmoc-Aib-OH, which lacks acute toxicity warnings .

Key Findings :

  • Fmoc-Α-HomoSec(Mob)-OH likely requires standard handling protocols for Fmoc-amino acids (e.g., dry storage, glovebox use).

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